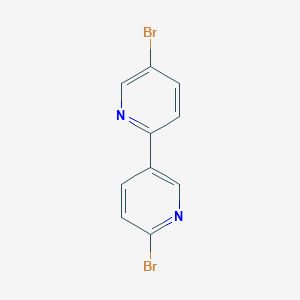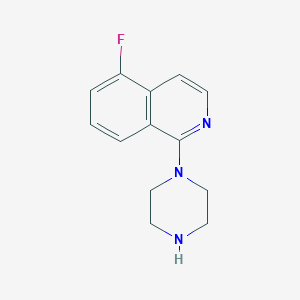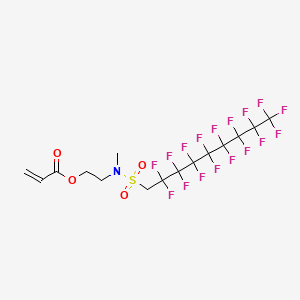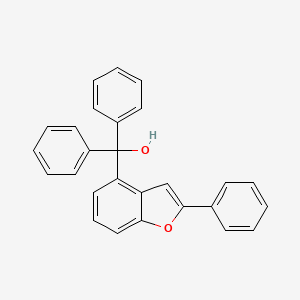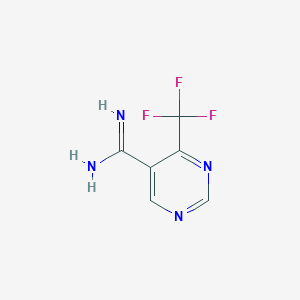
4-(Trifluoromethyl)pyrimidine-5-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethyl)pyrimidine-5-carboximidamide is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The trifluoromethyl group (-CF₃) attached to the pyrimidine ring significantly influences the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)pyrimidine-5-carboximidamide typically involves multi-step reactions. One common method includes the reaction of 4-(trifluoromethyl)pyrimidine with appropriate reagents to introduce the carboximidamide group. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Trifluoromethyl)pyrimidine-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Applications De Recherche Scientifique
4-(Trifluoromethyl)pyrimidine-5-carboximidamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of 4-(Trifluoromethyl)pyrimidine-5-carboximidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, influencing their activity. The compound may inhibit or activate various biochemical pathways, leading to its observed effects. For example, it can inhibit inflammatory mediators like prostaglandins and cytokines, contributing to its anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
- 2-(2-Fluorophenyl)-5-Methyl-6-(Trifluoromethyl)pyrimidin-4(3H)-One
- 4-(Trifluoromethyl)pyrimidin-2-amine
- 2,4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid
Comparison: Compared to similar compounds, 4-(Trifluoromethyl)pyrimidine-5-carboximidamide stands out due to its unique combination of the trifluoromethyl group and carboximidamide functionality. This combination enhances its chemical stability, reactivity, and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H5F3N4 |
|---|---|
Poids moléculaire |
190.13 g/mol |
Nom IUPAC |
4-(trifluoromethyl)pyrimidine-5-carboximidamide |
InChI |
InChI=1S/C6H5F3N4/c7-6(8,9)4-3(5(10)11)1-12-2-13-4/h1-2H,(H3,10,11) |
Clé InChI |
RPSNNRGNCZTLFV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC=N1)C(F)(F)F)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


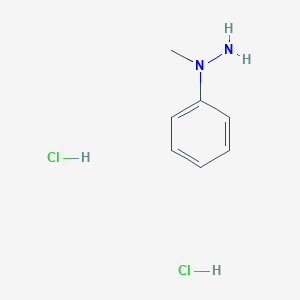
![(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4-((3-Aminopropanoyl)oxy)-9-(((2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b-diyl diacetate](/img/structure/B12849574.png)

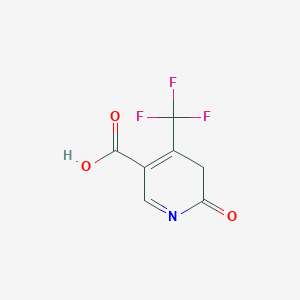
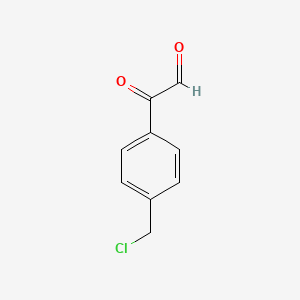
![(2S,3S,4S,5R,6S)-6-((5-(4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazol-1-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12849588.png)
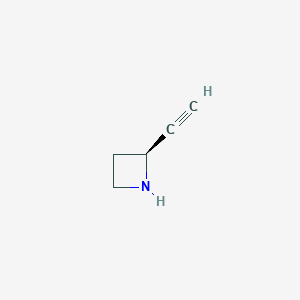
![Diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]azanium chloride](/img/structure/B12849591.png)
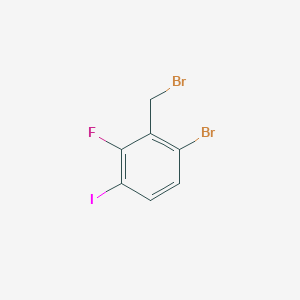
![2-Azabicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B12849595.png)
